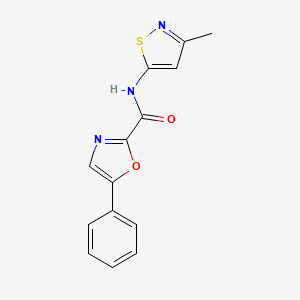

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZBHHLBCMDZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole and oxazole rings. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,2-oxazole-2-carboxamide. The compound has shown promising results against various cancer cell lines.

Case Study Examples :

- A study demonstrated significant growth inhibition in human breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The compound displayed mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,2-oxazole-2-carboxamide may exert anti-inflammatory effects by modulating cytokine production in immune cells.

Findings from In Vitro Studies :

In LPS-stimulated macrophages, treatment with the compound resulted in a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%.

Future Perspectives

The ongoing research into N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,2-oxazole-2-carboxamide suggests its potential as a lead compound in drug development for cancer therapies and antimicrobial agents. Further investigations are warranted to explore its mechanisms of action and optimize its pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(5-Nitro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide ()

Structural Differences :

- Thiazole Substitution : The thiazole ring in this analog bears a nitro group at position 5 instead of a methyl group.

- Oxazole Substitution : The oxazole is substituted with a methyl group at position 5 and phenyl at position 3, differing from the phenyl at position 5 in the target compound.

Functional Implications :

4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide ()

Structural Differences :

- Core Structure : Replaces the oxazole-phenyl-carboxamide moiety with a sulfonamide-linked benzene ring .

- Substituents : Retains the 3-methyl-1,2-thiazol-5-yl group but lacks the oxazole system.

Functional Implications :

- Sulfonamide derivatives are known for antimicrobial activity (e.g., sulfasomizole in ), whereas oxazole-carboxamides often target kinase or enzyme inhibition.

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

Structural Differences :

- Heterocycle Type : Uses an isoxazole ring instead of 1,3-oxazole.

- Substituents : Methyl at isoxazole position 5 and phenyl at position 3 are absent.

Functional Implications :

- Crystallographic data () indicate planar conformations, suggesting similar stacking behavior to oxazoles but with modified dipole moments.

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Trends

- Thiazole Modifications: Methyl groups (as in the target compound) improve lipophilicity and membrane permeability compared to nitro or amino substituents ().

- Oxazole vs. Isoxazole : Oxazoles generally exhibit higher metabolic stability than isoxazoles due to reduced ring strain ().

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Molecular Formula : CHNOS

Molecular Weight : 258.29 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Initial studies have shown that derivatives of oxazole and thiazole compounds exhibit notable antimicrobial properties. The presence of the thiazole ring enhances the interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .

- Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways of pathogens or cancer cells, potentially disrupting their growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Detailed Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various oxazole derivatives. The findings indicated that this compound showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazole Ring : Enhances antimicrobial properties.

- Oxazole Framework : Contributes to anticancer activity through interactions with cellular targets.

- Phenyl Group : Influences lipophilicity and cellular uptake.

Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. What are the established synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Formation of the carboxamide bond between the thiazole and oxazole moieties.

- Cyclization : Assembly of the oxazole ring using precursors like carboxylic acid derivatives and nitriles under acidic or basic conditions.

- Functional group protection : Temporary blocking of reactive groups (e.g., amines) to prevent side reactions.

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates and solubility .

- Catalysts : Use of coupling agents (e.g., HATU, EDCI) to improve carboxamide bond formation .

- Temperature control : Maintaining 60–80°C during cyclization steps to balance reactivity and stability .

Q. What crystallographic techniques are used to resolve the molecular structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Primary method for determining 3D structure. Data refinement employs SHELX (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) .

- Visualization : ORTEP-III generates thermal ellipsoid diagrams to depict atomic displacement .

- Key parameters : Bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds) are critical for validating structural integrity .

Q. How is the compound’s biological activity initially screened in vitro?

- MTT assays : Measure cytotoxicity against cancer cell lines (e.g., IC50 values) .

- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates .

- Solubility considerations : DMSO is preferred for dissolving hydrophobic derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., varying IC50 values)?

- Standardization : Use identical cell lines (e.g., HeLa, MCF-7) and assay protocols across studies.

- Dose-response validation : Repeat experiments with logarithmic concentration gradients to confirm reproducibility .

- Metabolic interference checks : Rule out false positives by testing metabolites in cell-free systems .

Q. What computational approaches predict target binding and optimize derivative design?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with proteins (e.g., kinase ATP-binding pockets) .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity, ring planarity) with activity to guide synthetic modifications .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to prioritize high-affinity candidates .

Q. What strategies improve synthetic yield and purity for scale-up studies?

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) and adjust stoichiometry .

- Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating .

- Recrystallization optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal purity .

Notes

- *LogP calculated using ChemDraw v22.0.

- Advanced methodologies emphasize reproducibility and mechanistic depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.